4-Chloro-5-(4-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidine

Lipophilicity Drug-likeness Physicochemical profiling

4-Chloro-5-(4-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 1072027-17-8) is a 4,5-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivative with molecular formula C₁₃H₇ClF₃N₃ and molecular weight 297.66 g·mol⁻¹. The compound features a chlorine atom at the 4-position of the pyrimidine ring and a para-trifluoromethylphenyl substituent at the 5-position of the pyrrole ring, yielding a calculated LogP of 4.30 and a polar surface area (PSA) of 41.57 Ų.

Molecular Formula C13H7ClF3N3
Molecular Weight 297.66 g/mol
CAS No. 1072027-17-8
Cat. No. B3210571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-(4-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidine
CAS1072027-17-8
Molecular FormulaC13H7ClF3N3
Molecular Weight297.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CNC3=C2C(=NC=N3)Cl)C(F)(F)F
InChIInChI=1S/C13H7ClF3N3/c14-11-10-9(5-18-12(10)20-6-19-11)7-1-3-8(4-2-7)13(15,16)17/h1-6H,(H,18,19,20)
InChIKeyWDTWFRAEIADGLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-(4-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 1072027-17-8): Physicochemical and Structural Baseline for Procurement Evaluation


4-Chloro-5-(4-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 1072027-17-8) is a 4,5-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivative with molecular formula C₁₃H₇ClF₃N₃ and molecular weight 297.66 g·mol⁻¹ . The compound features a chlorine atom at the 4-position of the pyrimidine ring and a para-trifluoromethylphenyl substituent at the 5-position of the pyrrole ring, yielding a calculated LogP of 4.30 and a polar surface area (PSA) of 41.57 Ų . The pyrrolo[2,3-d]pyrimidine scaffold is a privileged kinase-inhibitor pharmacophore found in numerous clinically evaluated compounds targeting EGFR, JAK, BTK, and other tyrosine kinases [1]. This specific derivative serves as a key late-stage intermediate for diversification via nucleophilic aromatic substitution (SNAr) at the 4-chloro position, enabling rapid structure-activity relationship (SAR) exploration across multiple kinase programs [2].

Why Generic Substitution Fails for 4-Chloro-5-(4-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidine in Medicinal Chemistry Programs


Within the pyrrolo[2,3-d]pyrimidine chemical space, seemingly minor structural modifications produce large and non-linear changes in both physicochemical properties and biological target engagement profiles [1]. The para-trifluoromethylphenyl substituent at the 5-position of the target compound imparts a calculated LogP of 4.30—substantially higher than the unsubstituted phenyl analog (4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine, CAS 208459-81-8, MW 229.66) and distinct from the meta-CF₃ regioisomer (CAS 2973051-51-1, same MW but different dipole moment and steric profile) . The 4-chloro handle is essential for downstream SNAr diversification, meaning analogs lacking this leaving group (e.g., 4-amino or 4-unsubstituted variants) cannot serve as interchangeable building blocks in the same synthetic sequence [2]. These structural differences—regioisomeric substitution pattern, electronic character of the aryl group, and the presence of the reactive chlorine—mean that generic class-level similarity does not guarantee equivalent performance in a specific synthetic route or SAR exploration program.

Product-Specific Quantitative Evidence Guide: 4-Chloro-5-(4-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidine vs. Closest Analogs


Lipophilicity Differentiation: Calculated LogP of para-CF₃ Derivative vs. Unsubstituted Phenyl Analog

The target compound (CAS 1072027-17-8) exhibits a calculated LogP of 4.30 (ChemDraw/ChemSrc estimation), reflecting the significant lipophilicity contribution of the para-trifluoromethyl substituent . In contrast, the unsubstituted phenyl analog 4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 208459-81-8, MW 229.66) lacks the CF₃ group and is therefore substantially less lipophilic, though an exact calculated LogP for the comparator could not be sourced from the same calculation method . The ~1.5–2.0 log unit difference (class-level inference based on the π-value of ~0.88 for CF₃ on aromatic systems plus the additional methylene contribution) translates to a predicted 30- to 100-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, microsomal stability, and plasma protein binding predictions [1].

Lipophilicity Drug-likeness Physicochemical profiling

Regioisomeric Differentiation: para-CF₃ (CAS 1072027-17-8) vs. meta-CF₃ (CAS 2973051-51-1) Pyrrolo[2,3-d]pyrimidine

The target compound bears the trifluoromethyl group at the para-position of the 5-phenyl ring, yielding a linear molecular geometry with a calculated dipole moment aligned along the molecular long axis . Its regioisomer, 4-chloro-5-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 2973051-51-1), carries the CF₃ group at the meta-position, resulting in a markedly different three-dimensional electrostatic potential surface and dipole vector orientation, despite having the identical molecular formula (C₁₃H₇ClF₃N₃) and molecular weight (297.66 g·mol⁻¹) . In kinase inhibitor binding pockets, the para vs. meta substitution pattern can alter the depth of aryl ring insertion into hydrophobic back pockets and the vector of the CF₃ group relative to backbone residues, leading to distinct target selectivity profiles [1].

Regioisomerism Structure-activity relationship Kinase inhibitor design

Synthetic Utility: 4-Chloro Leaving Group Enables Single-Step Diversification via SNAr

The 4-chloro substituent on the pyrimidine ring is activated toward nucleophilic aromatic substitution (SNAr) by the adjacent pyrimidine nitrogen atoms, enabling clean displacement with primary and secondary amines under mild conditions (e.g., DIPEA or K₂CO₃ in DMF/EtOH at 60–100 °C) [1]. This reactivity profile is shared across 4-chloro-pyrrolo[2,3-d]pyrimidines as a class; however, the presence of the electron-withdrawing para-trifluoromethylphenyl group at the 5-position further polarizes the pyrimidine ring, potentially enhancing SNAr reactivity at the 4-position compared to analogs bearing electron-neutral or electron-donating 5-aryl substituents [2]. In contrast, analogs such as 5-(4-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS not available) lack the chlorine leaving group entirely and require de novo synthesis of each 4-amino derivative, precluding their use as diversification-ready intermediates .

Nucleophilic aromatic substitution Parallel synthesis Building block utility

Electronic Effect Differentiation: Hammett σₚ of para-CF₃ vs. H, Cl, and OCH₃ Substituents

The para-trifluoromethyl substituent on the 5-phenyl ring exerts a strong electron-withdrawing effect via both inductive and resonance mechanisms, with a Hammett σₚ constant of +0.54 [1]. This is substantially higher than the unsubstituted phenyl analog (σₚ of H = 0.00), the para-chloro analog (σₚ of Cl = +0.23), and opposite in sign to electron-donating substituents such as para-methoxy (σₚ of OCH₃ = −0.27) [2]. This electronic modulation propagates through the conjugated pyrrolo[2,3-d]pyrimidine system to influence: (i) the electrophilicity of the 4-chloro carbon toward SNAr, (ii) the pKₐ of the N7–H pyrrole proton affecting solubility and hydrogen-bonding capacity, and (iii) the electron density distribution in the π-system that governs π-stacking interactions with kinase hinge regions [3].

Electronic effects QSAR Reactivity prediction

Best Research and Industrial Application Scenarios for 4-Chloro-5-(4-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 1072027-17-8)


Late-Stage Diversification Hub for Focused Kinase Inhibitor Library Synthesis

Medicinal chemistry teams conducting SAR exploration around the 4-position of the pyrrolo[2,3-d]pyrimidine scaffold can use this compound as a single diversification-ready intermediate. The 4-chloro group enables parallel SNAr reactions with diverse amine building blocks to generate focused libraries of 4-amino-5-(4-trifluoromethylphenyl)-7H-pyrrolo[2,3-d]pyrimidines in one synthetic step, as documented in patent literature covering JAK, EGFR, and BTK inhibitor programs [1]. This approach reduces per-analog synthetic effort by at least one full step compared to de novo synthesis of each 4-amino derivative from the corresponding 4-aminopyrrolo[2,3-d]pyrimidine core, directly lowering FTE costs for library production.

Physicochemical Probe for LogP-Dependent SAR in CNS and Oral Bioavailability Optimization

With a calculated LogP of 4.30, this intermediate installs a defined high-lipophilicity anchor at the 5-position of the pyrrolo[2,3-d]pyrimidine scaffold in a single step . It serves as a comparator compound alongside the unsubstituted phenyl analog (estimated LogP ≈ 2.5–2.8) and the para-chlorophenyl analog to systematically map the relationship between 5-aryl substituent lipophilicity and ADME parameters such as microsomal stability, Caco-2 permeability, and plasma protein binding across a kinase inhibitor lead series.

Regioisomeric Specificity Standard for Analytical Method Development

The para-CF₃ regioisomer (CAS 1072027-17-8) and its meta-CF₃ counterpart (CAS 2973051-51-1) share identical molecular formula, molecular weight, and elemental composition, yet differ in critical recognition properties . This pair can serve as a challenging system for developing and validating HPLC, UPLC, or SFC chiral/achiral methods capable of resolving regioisomeric impurities. Procurement of the analytically pure para-isomer is essential for establishing retention time standards and quantifying regioisomeric purity in both incoming intermediate batches and final API.

Electronic Effect Reference Compound for QSAR Model Building

The para-CF₃ substituent (σₚ = +0.54) occupies the strong electron-withdrawing extreme of the Hammett scale among commonly used aryl substituents in medicinal chemistry [2]. This compound provides a well-defined data point for constructing and validating QSAR models that correlate electronic parameters with kinase inhibition potency, SNAr reaction rates, or physicochemical properties. When used alongside the para-H (σₚ = 0.00), para-Cl (σₚ = +0.23), and para-OCH₃ (σₚ = −0.27) analogs in a Hammett analysis, it enables quantitative decomposition of electronic vs. steric vs. lipophilic contributions to biological activity within the pyrrolo[2,3-d]pyrimidine series.

Quote Request

Request a Quote for 4-Chloro-5-(4-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.